6-Chloro-3-nitro-2-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

6-chloro-3-nitro-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF3N2O2/c7-4-2-1-3(12(13)14)5(11-4)6(8,9)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCFXQCGFWFTDPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1[N+](=O)[O-])C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10442114 | |

| Record name | 6-chloro-3-nitro-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117519-12-7 | |

| Record name | 6-chloro-3-nitro-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to 6-Chloro-3-nitro-2-(trifluoromethyl)pyridine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-3-nitro-2-(trifluoromethyl)pyridine is a highly functionalized pyridine derivative of significant interest in the pharmaceutical and agrochemical industries. Its unique electronic and steric properties, conferred by the trifluoromethyl, nitro, and chloro substituents, make it a versatile building block for the synthesis of complex molecular architectures.[1] The strong electron-withdrawing nature of both the trifluoromethyl and nitro groups activates the pyridine ring for specific chemical transformations, while the chloro group provides a reactive site for nucleophilic substitution.[1] This guide provides an in-depth analysis of the core physicochemical properties of this compound, outlines validated analytical protocols for its characterization, and discusses the practical implications of these properties for its application in research and development.

Chemical Identity and Structural Elucidation

The precise identification and structural confirmation of a starting material are foundational to any synthetic endeavor. For this compound, a combination of spectroscopic and physical data provides an unambiguous chemical identity.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 50493-14-6 (Note: Several CAS numbers appear for related isomers, it is crucial to verify the specific isomer) |

| Molecular Formula | C₆H₂ClF₃N₂O₂ |

| Molecular Weight | 226.54 g/mol |

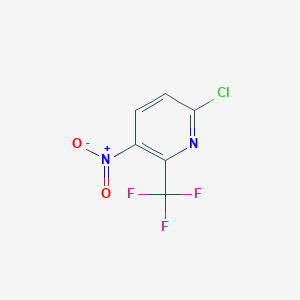

Molecular Structure

The arrangement of substituents on the pyridine ring dictates the molecule's reactivity and physical properties. The structure consists of a pyridine core with a trifluoromethyl group at position 2, a nitro group at position 3, and a chlorine atom at position 6.

Caption: 2D structure of this compound.

Core Physicochemical Properties

The utility of a chemical intermediate is directly linked to its physical properties. These characteristics govern reaction conditions, solvent selection, purification strategies, and storage requirements.

| Property | Value | Implication in a Research Context |

| Appearance | White to off-white solid | Indicates purity. A significant deviation in color may suggest impurities or degradation. |

| Melting Point | 35-39 °C | A sharp melting range is a primary indicator of high purity. Broad ranges suggest impurities. The low melting point means it may be liquid in warm laboratories. |

| Boiling Point | 242.3±35.0 °C (Predicted)[2] | Useful for purification by distillation under vacuum, though its thermal stability should be assessed first. |

| Solubility | Insoluble in water[3]; Soluble in organic solvents like ethyl acetate, dichloromethane, and acetone. | Dictates solvent choice for reactions and purification methods like crystallization or chromatography. Insoluble in water simplifies aqueous workups. |

| Calculated LogP | 2.6[4] | The positive LogP value indicates a preference for lipophilic environments, which is relevant for predicting its behavior in biphasic systems and its potential bioaccumulation. |

Spectroscopic and Chromatographic Profile

From a Senior Application Scientist's perspective, robust and reproducible analytical data is non-negotiable. It forms the basis of quality control and reaction monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural confirmation. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

-

¹H NMR: The aromatic region will display two doublets corresponding to the two protons on the pyridine ring. Their chemical shifts and coupling constants are diagnostic of their relative positions.

-

¹³C NMR: The spectrum will show six distinct signals for the pyridine ring carbons. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.[5]

-

¹⁹F NMR: This spectrum provides the cleanest confirmation of the trifluoromethyl group, typically showing a sharp singlet around -60 to -70 ppm (relative to CFCl₃).[5][6]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides fragmentation patterns that can aid in structural identification. Under Electron Ionization (EI), the molecular ion peak (M⁺) should be observed at m/z 226, with a characteristic isotopic pattern for one chlorine atom (M+2 peak at ~33% intensity of the M⁺ peak).

Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for monitoring reaction progress. For this compound, a typical mobile phase for analysis is a mixture of petroleum ether and ethyl acetate. For example, in a 15:1 petroleum ether/ethyl acetate system, the product has an Rf value of approximately 0.7, while common starting materials like the corresponding 2-hydroxy-pyridine precursor have an Rf near 0.1.[7] This significant difference allows for easy visualization of reaction completion.

Validated Experimental Protocols

Trustworthy research relies on protocols that are not just procedures but self-validating systems. The rationale behind each step is as critical as the step itself.

Protocol 1: Purity and Identity Verification by HPLC-MS

Rationale: This method provides quantitative purity data (HPLC-UV) and simultaneous mass confirmation (MS), making it a definitive quality control check. A C18 column is chosen for its versatility with moderately polar to nonpolar compounds like this one.

Workflow Diagram:

Caption: HPLC-MS workflow for purity and identity confirmation.

Step-by-Step Methodology:

-

Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Degas both solutions for 15 minutes.

-

Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of Acetonitrile to create a 1 mg/mL stock solution.

-

Instrument Setup:

-

HPLC: Equilibrate a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) with a 50:50 mixture of Mobile Phase A and B at a flow rate of 1.0 mL/min. Set the UV detector to 254 nm.

-

MS: Set the mass spectrometer to Electrospray Ionization (ESI) positive mode, scanning a mass range of m/z 100-400.

-

-

Injection and Gradient: Inject 5 µL of the sample solution. Run a linear gradient from 50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, and then return to initial conditions.

-

Data Analysis:

-

Integrate the peak area from the UV chromatogram to determine purity (%).

-

Extract the mass spectrum for the main peak. Confirm the presence of the [M+H]⁺ ion at m/z 227 and the characteristic chlorine isotope pattern.

-

Applications, Reactivity, and Safety

Role in Synthesis

This compound is a valuable intermediate primarily because its substituents enable a variety of subsequent chemical transformations.[1]

-

Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing nitro and trifluoromethyl groups strongly activate the chlorine at position 6 for displacement by nucleophiles like amines, thiols, or alkoxides. This is a common strategy for introducing diverse functional groups.[1]

-

Reduction: The nitro group can be selectively reduced to an amine using various reducing agents (e.g., H₂/Pd, SnCl₂).[1] This resulting amino group can then be used for amide bond formation, diazotization, or other transformations.

The trifluoromethylpyridine (TFMP) moiety itself is recognized for enhancing the biological activity and physicochemical properties of molecules, such as metabolic stability and biomolecular affinity.[1][8] This makes it a sought-after scaffold in the development of new pesticides and pharmaceuticals.[1][9]

Safety and Handling

-

Hazard Class: While specific data for this exact compound is limited, related compounds are classified as acute oral toxins. Standard laboratory precautions are mandatory.

-

Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. The predicted pKa of -5.31 suggests it is not strongly basic.[2]

Conclusion

This compound is a strategic building block whose value is defined by its distinct physicochemical properties. Its predictable reactivity, clear spectroscopic signature, and chromatographic behavior make it a reliable intermediate for complex synthetic campaigns. A thorough understanding and characterization of this material, using validated protocols as described herein, are essential for ensuring the reproducibility and success of research and development efforts in the pharmaceutical and agrochemical sciences.

References

- This compound - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHS5ryJTToBlIs4jy7hEB2GpX2pm64C-bPwIlea2aybZd346rfHax25XISqXlB5RaYhqZiqqTtkhAoZKDrf27yMBb7MhIg_gLoerl4S3TZrPScnEpqRhEs2Gn5wzif8xOvtVxzW]

- Supporting Information - American Chemical Society. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHc6tJQ1Z25y1tvyDl02TNR7DdWWwudrU_z2379XsOBIA4ij3CcAZZeRVIB8Cx9b-GFJGqjtCsF6AnerG-aeNGmk-ANNVWMXcbuB-84qAK0mggxr6nag82Bjb3jSql0Ai3elEHgRv-wnWsD4q6CAfI6xCP6Qz6vqRw=]

- This compound - Amerigo Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdbWShIyXJNzfMJBAUj9g6y5j-5eBLfjq1ltDLTi3-wGn6RM7yEZnnc1YMxWgKN1y5Ni_GKAva8if01hKUy1CXO-_uRdc6IYPxa4vNee80_Xrn73jSFjE7qBA-FFMbLedtOjteTbigBG9paK6tVS8aeolw8xQj1nrOg1M1Tmd7h53cspnz3B1BQKhrE4gWDmyON43pC5yfrA==]

- Supporting Information for - The Royal Society of Chemistry. [URL: https://vertexaisearch.cloud.google.

- 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine | C6H2ClF3N2O2 | CID 10799293 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/10799293]

- 2-CHLORO-3-NITRO-5-(TRIFLUOROMETHYL)PYRIDINE synthesis - ChemicalBook. [URL: https://www.chemicalbook.

- 6-chloro-3-fluoro-2-(trifluoromethyl)pyridine - ChemSrc. [URL: https://www.chemsrc.com/en/cas/1227511-58-1_1238497.html]

- 2-CHLORO-3-NITRO-5-(TRIFLUOROMETHYL)PYRIDINE(72587-15-6) Property - ChemicalBook. [URL: https://www.chemicalbook.com/ProductProperty_EN_72587-15-6.htm]

- The Indispensable Role of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine in Modern Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/news/the-indispensable-role-of-2-chloro-3-nitro-5-trifluoromethylpyridine-in-modern-pharmaceutical-synthesis-66380503.html]

- 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis - ChemicalBook. [URL: https://www.chemicalbook.

- 6-Chloro-3-nitro-2-pyridinecarbonitrile - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/701625]

- 6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine - ResearchGate. [URL: https://www.researchgate.net/publication/274712061_6-5-Chloro-2-trifluoromethylphenyl-3-fluoro-2-methylpyridine]

- 6-Chloro-3-nitro-2-pyridinecarbonitrile - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/product/aldrich/701625]

- [6-Chloro-2-(trifluoromethyl)pyridin-3-yl]methanol - CymitQuimica. [URL: https://www.cymitquimica.com/6-chloro-2-trifluoromethyl-pyridin-3-yl-methanol-3d-czb59606]

- This compound (Cas 306960-80-5) - Parchem. [URL: https://www.parchem.com/chemical-supplier-distributor/6-Chloro-3-nitro-2-trifluoromethyl-pyridine-087095.aspx]

- 2-chloro-3-nitro-5-(trifluoromethyl)pyridine(72587-15-6) 1H NMR - ChemicalBook. [URL: https://www.chemicalbook.com/SpectrumEN_72587-15-6_1HNMR.htm]

- 1360967-57-2 | 6-Chloro-3-methyl-2-(trifluoromethyl)pyridine | ChemScene. [URL: https://www.chemscene.com/cas/1360967-57-2.html]

- 6-Chloro-2-fluoro-3-trifluoromethylpyridine. [URL: http://www.shhfchem.com/en/proshow-15-103-51.html]

- (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - ResearchGate. [URL: https://www.researchgate.net/publication/350709087_Synthesis_and_application_of_trifluoromethylpyridines_as_a_key_structural_motif_in_active_agrochemical_and_pharmaceutical_ingredients]

- Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides | Journal of Agricultural and Food Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jafc.1c06833]

- NITRAPYRIN - CAMEO Chemicals - NOAA. [URL: https://cameochemicals.noaa.gov/chemical/20790]

- 40851-91-0 6-Chloro-2-methoxy-3-nitropyridine. [URL: https://www.daogepharm.com/cas/40851-91-0]

- 2-Trifluoromethyl-6-mercurianiline Nucleotide, a Sensitive 19F NMR Probe for Hg(II)-mediated Base Pairing | The Journal of Organic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.1c01596]

- 2-Chloro-3-(trifluoromethyl)pyridine(65753-47-1) 1H NMR spectrum - ChemicalBook. [URL: https://www.chemicalbook.com/SpectrumEN_65753-47-1_1HNMR.htm]

- Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions - MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6630]

- 6-CHLORO-2-CYANO-3-NITROPYRIDINE | 93683-65-9 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8689052.htm]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 72587-15-6 CAS MSDS (2-CHLORO-3-NITRO-5-(TRIFLUOROMETHYL)PYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. NITRAPYRIN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine | C6H2ClF3N2O2 | CID 10799293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. 2-CHLORO-3-NITRO-5-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Mass Spectrometry Analysis of 6-Chloro-3-nitro-2-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Analytical

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric analysis of 6-Chloro-3-nitro-2-(trifluoromethyl)pyridine, a pivotal intermediate in the pharmaceutical and agrochemical industries.[1] This document moves beyond a standard protocol, offering in-depth insights into the rationale behind methodological choices, from ionization technique selection to the interpretation of complex fragmentation patterns. We will explore the predictable yet nuanced fragmentation pathways of this multifaceted molecule under Electron Ionization (EI), supported by comparative data from structurally similar compounds. Detailed, field-tested protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization (ESI) methodologies are provided, ensuring researchers can confidently develop robust analytical methods for the identification, characterization, and quantification of this key synthetic building block.

Introduction: The Analytical Significance of this compound

This compound (Molecular Weight: 226.54 g/mol , CAS: 117519-12-7) is a substituted pyridine derivative of significant interest in modern chemical synthesis.[1][2] Its unique trifluoromethylpyridine (TFMP) moiety imparts enhanced biological activity and favorable physicochemical properties, such as improved metabolic stability, making it a valuable precursor in the development of novel fungicides, insecticides, and potential therapeutic agents.[1] The strategic placement of chloro, nitro, and trifluoromethyl groups creates a molecule with distinct electronic and chemical properties that dictate its behavior in a mass spectrometer.

Accurate analytical characterization is paramount for quality control, reaction monitoring, and metabolite identification. Mass spectrometry, with its unparalleled sensitivity and structural elucidation capabilities, stands as the premier technique for this purpose. This guide will dissect the mass spectrometric behavior of this molecule, providing a foundational understanding for any scientist working with this compound class.

Core Principles: Ionization and Fragmentation of a Substituted Pyridine

The mass spectrometric fate of this compound is governed by the interplay of its three key substituents on the pyridine ring. Understanding their individual and collective influence is crucial for interpreting the resulting mass spectrum.

-

Electron Ionization (EI): As a hard ionization technique, EI imparts significant energy (typically 70 eV) to the analyte molecule, inducing extensive and predictable fragmentation.[3] This creates a detailed "fingerprint" of the molecule, which is invaluable for structural confirmation.

-

Electrospray Ionization (ESI): In contrast, ESI is a soft ionization technique that typically results in the formation of a protonated molecule, [M+H]⁺.[4] This is particularly useful for confirming the molecular weight of the compound and is often coupled with liquid chromatography for the analysis of complex mixtures.

The fragmentation pathways are dictated by the relative bond strengths and the stability of the resulting fragment ions and neutral losses. For this molecule, we anticipate fragmentation to be initiated at the most labile sites, influenced by the strong electron-withdrawing nature of the nitro and trifluoromethyl groups.

Predicted Fragmentation Pathway under Electron Ionization (EI-MS)

The molecular ion, [C₆H₂ClF₃N₂O₂]⁺˙, will be observed at m/z 226 and 228. The presence of a single chlorine atom results in a characteristic M⁺/M+2 isotopic pattern with a relative intensity ratio of approximately 3:1, a definitive signature for chlorine-containing compounds.[5]

Key fragmentation steps are predicted as follows:

-

Loss of the Nitro Group (NO₂): A common and energetically favorable fragmentation for nitroaromatic compounds is the loss of a nitro radical (•NO₂), weighing 46 Da.

-

Loss of Nitric Oxide (NO): Another characteristic fragmentation is the loss of a neutral nitric oxide molecule (NO), weighing 30 Da, often followed by the loss of carbon monoxide (CO).

-

Loss of a Chlorine Radical (•Cl): Cleavage of the C-Cl bond will result in the loss of a chlorine radical (35/37 Da).

-

Loss of the Trifluoromethyl Group (•CF₃): The C-CF₃ bond can also cleave, leading to the loss of a trifluoromethyl radical (69 Da).

-

Ring Cleavage: Subsequent fragmentations will involve the cleavage of the pyridine ring itself, leading to smaller, stable charged species.

The following table summarizes the major predicted fragment ions:

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Postulated Structure |

| 226 / 228 | [M]⁺˙ | - | C₆H₂ClF₃N₂O₂⁺˙ |

| 196 / 198 | [M-NO]⁺ | •NO | C₆H₂ClF₃N₂O⁺ |

| 180 / 182 | [M-NO₂]⁺ | •NO₂ | C₆H₂ClF₃N⁺ |

| 191 | [M-Cl]⁺ | •Cl | C₆H₂F₃N₂O₂⁺ |

| 157 | [M-CF₃]⁺ | •CF₃ | C₅H₂ClN₂O₂⁺ |

| 145 | [M-Cl-NO₂]⁺ | •Cl, •NO₂ | C₆H₂F₃N⁺ |

This predicted pathway provides a robust framework for interpreting experimental data.

Diagram of Predicted EI Fragmentation Pathway

Caption: Predicted EI fragmentation of this compound.

Experimental Protocols

The following protocols are designed to be self-validating and provide a strong starting point for method development.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the ideal technique for the analysis of this volatile compound, providing excellent separation and structural information from EI fragmentation.

4.1.1 Sample Preparation

-

Solvent Selection: Use a high-purity volatile organic solvent such as dichloromethane or ethyl acetate.

-

Concentration: Prepare a stock solution of the compound at 1 mg/mL. Perform serial dilutions to create working standards and samples at a concentration range of 1-10 µg/mL.

-

Vials: Use 2 mL amber glass autosampler vials with PTFE-lined caps to prevent analyte adsorption and photodegradation.

4.1.2 GC-MS Instrumentation and Parameters

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for good peak shape and resolution.

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless (for trace analysis) or Split (e.g., 50:1 for higher concentrations)

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

Oven Temperature Program:

-

Initial Temperature: 80 °C, hold for 1 minute

-

Ramp: 15 °C/min to 280 °C

-

Final Hold: 5 minutes at 280 °C

-

-

Transfer Line Temperature: 280 °C

-

Ion Source: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Range: m/z 40-350

4.1.3 Data Acquisition and Interpretation

-

Acquire data in full scan mode to capture all fragment ions.

-

Identify the molecular ion peaks at m/z 226 and 228, confirming the 3:1 isotopic ratio.

-

Correlate the observed fragment ions with the predicted fragmentation pathway.

-

For quantitative analysis, develop a calibration curve using the area of a characteristic and abundant fragment ion.

Diagram of GC-MS Experimental Workflow

Caption: General workflow for GC-MS analysis of the target compound.

Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS)

For analysis in complex matrices or when coupled with high-throughput screening, LC-ESI-MS provides a powerful alternative.

4.2.1 Sample Preparation

-

Solvent Selection: Dissolve the sample in a mixture of acetonitrile and water (1:1 v/v) containing 0.1% formic acid to promote protonation.

-

Concentration: Prepare solutions at a concentration of approximately 1 µg/mL.

-

Filtration: Filter the sample through a 0.22 µm syringe filter to remove particulates before injection.

4.2.2 LC-MS Instrumentation and Parameters

-

Liquid Chromatograph: Waters ACQUITY UPLC I-Class System (or equivalent)

-

Mass Spectrometer: Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer (or equivalent)

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 1.8 µm particle size)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: Start with 10% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode

-

Capillary Voltage: 3.0 kV

-

Cone Voltage: 30 V

-

Source Temperature: 150 °C

-

Desolvation Temperature: 400 °C

-

Desolvation Gas Flow: 800 L/hr

-

Mass Range: m/z 50-300

4.2.3 Data Acquisition for Tandem MS (MS/MS)

For enhanced selectivity and structural confirmation, tandem mass spectrometry can be employed.

-

Precursor Ion Selection: In the first quadrupole, select the protonated molecular ion [M+H]⁺ (m/z 227/229).

-

Collision-Induced Dissociation (CID): Fragment the precursor ion in the collision cell using argon as the collision gas. Optimize the collision energy (typically 10-30 eV) to produce informative fragment ions.

-

Product Ion Scan: Scan the third quadrupole to detect the resulting product ions. Expected product ions would arise from losses of neutral molecules such as HF, HCl, and NO₂ from the protonated parent molecule.

Trustworthiness and Self-Validation

The protocols described are designed to be inherently self-validating.

-

Isotopic Pattern Confirmation: The observation of the ~3:1 ratio for all chlorine-containing fragments in EI-MS provides constant internal validation of the fragment's elemental composition.

-

Orthogonal Analysis: Comparing the fragmentation data from hard ionization (EI) with the molecular weight confirmation from soft ionization (ESI) provides a high degree of confidence in the compound's identity.

-

Use of Analogs: If available, injecting known analogs (e.g., 2-chloro-3-nitropyridine or 2-chloro-6-(trifluoromethyl)pyridine) can help confirm the fragmentation behavior of specific moieties within the target molecule.

Conclusion

The mass spectrometric analysis of this compound is a logical and predictable process when approached with a foundational understanding of its chemical structure. By leveraging the principles of electron ionization fragmentation and employing robust, well-defined GC-MS protocols, researchers can achieve unambiguous identification and characterization. The complementary use of ESI-MS further strengthens the analytical workflow, providing confident molecular weight determination. This guide serves as a comprehensive resource, empowering scientists in pharmaceutical and agrochemical development to build effective and reliable analytical methods for this important class of compounds.

References

-

PubChem. (n.d.). 2-Chloro-6-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Gómez-Ramos, M. M., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-302. [Link]

-

Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

- de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. (No direct URL available for the entire book, but it is a standard reference in the field).

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Whitman College. (n.d.). GC EI and CI Fragmentation and Interpretation of Spectra. [Link]

-

Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. [Link]

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 254–266. [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Chloro-3-nitropyridine. NIST Chemistry WebBook. Retrieved from [Link]

Sources

A Technical Guide to the Solubility of 6-Chloro-3-nitro-2-(trifluoromethyl)pyridine in Common Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-3-nitro-2-(trifluoromethyl)pyridine is a pivotal intermediate in the synthesis of high-value compounds within the pharmaceutical and agrochemical sectors.[1] Its reactivity and utility in constructing more complex molecular architectures are significantly influenced by its solubility in various organic solvents. This technical guide provides an in-depth analysis of the theoretical and practical aspects of the solubility of this compound. While comprehensive quantitative solubility data for this specific compound is not extensively published, this paper establishes a robust framework for predicting its solubility based on physicochemical properties and solvent characteristics. Furthermore, it offers a detailed, field-proven protocol for the experimental determination of its solubility, empowering researchers to generate precise and reliable data.

Introduction: The Significance of Solubility in Synthesis and Development

The pyridine derivative, this compound, incorporates several key functional groups that dictate its chemical behavior and physical properties. The trifluoromethyl group enhances metabolic stability and biomolecular affinity, while the chloro and nitro substituents serve as versatile handles for nucleophilic substitution and reduction reactions.[1] Understanding the solubility of this compound is paramount for:

-

Reaction Optimization: Ensuring homogenous reaction conditions for predictable and reproducible outcomes.

-

Purification Processes: Selecting appropriate solvents for crystallization, chromatography, and extraction.

-

Formulation Development: In the context of drug discovery, solubility is a critical determinant of bioavailability.

-

Process Scaling: Predicting solubility is essential for the efficient and safe scale-up of synthetic procedures.

This guide will delve into the molecular characteristics of this compound to forecast its solubility profile and provide a comprehensive methodology for its empirical determination.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[2][3] The key physicochemical properties of this compound that influence its solubility include:

-

Molecular Structure: The presence of a highly electronegative trifluoromethyl group, a polar nitro group, and a chlorine atom on the pyridine ring results in a molecule with a significant dipole moment, rendering it polar.

-

Molecular Weight: Approximately 226.54 g/mol .[4]

-

Polarity: The combination of electron-withdrawing groups suggests a high degree of polarity. The lack of a nitro group in the related compound, 2-Chloro-6-(trifluoromethyl)pyridine, results in reduced polarity and reactivity.[1]

Based on these characteristics, a qualitative solubility profile can be predicted across different classes of organic solvents.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethyl acetate | High | These solvents possess large dipole moments and can engage in dipole-dipole interactions with the polar functional groups of the solute. The absence of acidic protons prevents unwanted reactions. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | These solvents can act as both hydrogen bond donors and acceptors. While the solute does not have a hydrogen bond donor, the nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group can act as hydrogen bond acceptors. |

| Non-Polar | Hexane, Toluene, Cyclohexane | Low | The significant difference in polarity between the solute and these solvents will result in weak intermolecular forces, leading to poor solvation. |

| Chlorinated | Dichloromethane, Chloroform | Moderate | These solvents have a moderate polarity and can effectively solvate the chloro and trifluoromethyl groups through dipole-dipole and London dispersion forces. |

Theoretical Framework: Solvent Polarity and Intermolecular Forces

The solubility of this compound is best understood by considering the dielectric constant (ε) of the solvent, which is a measure of its ability to insulate charges from each other.[5] Solvents with higher dielectric constants are generally more polar.[5][6]

The relationship between solvent polarity and the predicted solubility of our target compound can be visualized as follows:

Caption: Predicted solubility based on intermolecular forces.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility:

Caption: Workflow for experimental solubility determination.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Accurately add a known volume (e.g., 5.0 mL) of each selected organic solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24 to 48 hours), ensuring that a solid phase remains to confirm saturation.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

-

Quantification:

-

Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.

-

Generate a calibration curve by analyzing the standard solutions using a validated HPLC or GC method.

-

Accurately dilute the filtered saturated solution to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/L or mol/L.

-

Conclusion

While readily available quantitative data on the solubility of this compound is limited, a strong predictive understanding can be derived from its molecular structure and the principles of intermolecular forces. The compound is expected to exhibit high solubility in polar aprotic solvents, moderate to high solubility in polar protic solvents, and low solubility in non-polar solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust and reliable methodology. The systematic determination of solubility is a cornerstone of efficient process development, from laboratory-scale synthesis to large-scale manufacturing, in both the pharmaceutical and agrochemical industries.

References

- Burdick & Jackson. Dielectric Constant.

- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube.

- University of Rochester, Department of Chemistry. Solvents and Polarity.

- Benchchem. This compound.

- Experiment: Solubility of Organic & Inorganic Compounds.

- PubChem. 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine.

- UCLA Chemistry. Illustrated Glossary of Organic Chemistry - Dielectric constant.

Sources

- 1. benchchem.com [benchchem.com]

- 2. youtube.com [youtube.com]

- 3. chem.ws [chem.ws]

- 4. 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine | C6H2ClF3N2O2 | CID 10799293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Illustrated Glossary of Organic Chemistry - Dielectric constant [chem.ucla.edu]

- 6. Dielectric Constant [macro.lsu.edu]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to 6-Chloro-3-nitro-2-(trifluoromethyl)pyridine (CAS Number: 117519-12-7)

Abstract

This technical guide provides a comprehensive overview of the chemical properties, known hazards, and handling protocols for this compound, identified by CAS number 117519-12-7. This document is intended for researchers, scientists, and professionals in the fields of drug development, agrochemical synthesis, and organic chemistry. The guide synthesizes available data to ensure a thorough understanding of this compound's characteristics, facilitating its safe and effective use in a laboratory and industrial setting.

Chemical Identity and Structure

This compound is a substituted pyridine derivative. The strategic placement of a chloro, a nitro, and a trifluoromethyl group on the pyridine ring makes it a versatile chemical intermediate.[1] The trifluoromethyl group, in particular, enhances the lipophilicity and metabolic resistance of molecules synthesized from this compound, which is a desirable trait in the development of bioactive agents.[1]

The molecular structure of this compound is depicted below:

Chemical Structure:

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are essential for understanding the compound's behavior in various experimental and industrial settings.

| Property | Value | Source |

| CAS Number | 117519-12-7 | [1][2] |

| Molecular Formula | C6H2ClF3N2O2 | [2] |

| Molecular Weight | 226.54 g/mol | [1][2] |

| Appearance | Yellow crystalline solid | [3] |

| InChI Key | KCFXQCGFWFTDPI-UHFFFAOYSA-N | [1] |

Applications in Scientific Research and Industry

This compound is a valuable building block in organic synthesis, primarily due to its reactive functional groups.[1] Its applications span several key areas:

-

Agrochemicals: This compound is utilized in the synthesis of modern agrochemicals, particularly herbicides and fungicides.[1] The trifluoromethyl group is known to impart potent biological activity to the resulting molecules.[1]

-

Pharmaceuticals: In medicinal chemistry, it serves as a precursor for the development of novel pharmaceutical agents.[1] Researchers are exploring its potential in creating compounds with antimicrobial and anticancer properties.[1]

-

Chemical Synthesis: The presence of chloro and nitro substituents makes it a versatile substrate for nucleophilic substitution and reduction reactions, enabling the synthesis of a wide range of more complex heterocyclic molecules.[1]

Hazard Identification and Toxicological Profile

A thorough understanding of the hazards associated with this compound is paramount for its safe handling. The toxicological properties of this compound have not been fully investigated, and therefore, it should be handled with caution, assuming it is potentially hazardous.[2]

Acute Effects and Primary Hazards

| Hazard Type | Description | GHS Classification (if available) |

| Inhalation | May be harmful if inhaled. Material is irritating to the mucous membranes and upper respiratory tract.[2] | Not fully determined |

| Ingestion | May be harmful if swallowed.[2] | Not fully determined |

| Skin Contact | Causes skin irritation. | Skin Irrit. 2 (Assumed based on available data) |

| Eye Contact | Causes serious eye irritation. | Eye Irrit. 2A (Assumed based on available data) |

Fire and Explosion Hazards

| Hazard Type | Description |

| Flammability | Combustible. |

| Hazardous Combustion Products | Emits toxic fumes under fire conditions, including carbon monoxide, carbon dioxide, hydrogen chloride, hydrogen fluoride, and nitrogen oxides.[2] |

| Extinguishing Media | Carbon dioxide, dry chemical powder, alcohol or polymer foam.[2] |

| Fire Fighting Procedures | Wear a self-contained breathing apparatus and full protective clothing to prevent contact with skin and eyes.[2] |

Experimental Protocols: Safe Handling and Storage

Adherence to strict safety protocols is mandatory when working with this compound. The following guidelines are based on established laboratory safety standards and information from the Safety Data Sheet.

Personal Protective Equipment (PPE)

A risk assessment should always precede the handling of this chemical. The following diagram outlines the decision-making process for selecting appropriate PPE.

Caption: Emergency response flowchart for accidental exposure.

Conclusion

This compound (CAS: 117519-12-7) is a chemical intermediate with significant potential in the agrochemical and pharmaceutical industries. While its toxicological profile is not yet fully elucidated, the available data indicates that it should be handled as a hazardous substance, with appropriate precautions taken to avoid inhalation, ingestion, and skin/eye contact. By following the guidelines outlined in this technical guide, researchers and scientists can work with this compound safely and effectively, harnessing its synthetic utility while minimizing risks.

References

Sources

A Technical Guide to the Regioselective Nitration of 2-Chloro-6-(trifluoromethyl)pyridine

Abstract

This technical guide provides an in-depth analysis of the electrophilic nitration of 2-chloro-6-(trifluoromethyl)pyridine, a critical transformation for synthesizing valuable intermediates in the agrochemical and pharmaceutical industries. The pyridine core, doubly deactivated by a chloro and a potent trifluoromethyl substituent, presents significant challenges to classical electrophilic aromatic substitution. This document elucidates the theoretical underpinnings governing the reaction's regioselectivity, details the mechanistic pathway, and presents a robust, field-proven experimental protocol. By explaining the causality behind critical process parameters, this guide serves as a comprehensive resource for researchers, chemists, and process development professionals aiming to successfully synthesize 2-chloro-3-nitro-6-(trifluoromethyl)pyridine.

Theoretical Framework: Navigating Electrophilic Substitution on a Highly Deactivated Heterocycle

The successful nitration of 2-chloro-6-(trifluoromethyl)pyridine hinges on a comprehensive understanding of the electronic landscape of the substrate. The reaction is an electrophilic aromatic substitution (SEAr), a process fundamentally challenged by the inherent electron-deficient nature of the pyridine ring.

Intrinsic Reactivity of the Pyridine Nucleus

Unlike benzene, the pyridine ring is significantly less reactive towards electrophiles. The nitrogen atom's electronegativity inductively withdraws electron density from the ring carbons. Furthermore, under the strongly acidic conditions required for nitration (e.g., HNO₃/H₂SO₄), the lone pair on the nitrogen atom is protonated, forming a pyridinium ion. This positive charge dramatically amplifies the electron-withdrawing effect, further deactivating the ring to electrophilic attack.[1] Consequently, forcing conditions such as high temperatures and highly reactive nitrating agents are typically necessary.[2]

The Directive Influence of Substituents

The regiochemical outcome of the nitration is dictated by the combined electronic effects of the chloro and trifluoromethyl groups.

-

2-Chloro Group: As a halogen, the chloro substituent is a deactivating group due to its strong inductive electron withdrawal (-I effect). However, it possesses lone pairs of electrons that can be donated via resonance (+R effect). This resonance effect directs incoming electrophiles to the ortho (C3) and para (C5) positions.

-

6-Trifluoromethyl Group: The trifluoromethyl (-CF₃) group is one of the most powerful electron-withdrawing groups used in organic chemistry.[3] It exerts a potent deactivating effect through a strong inductive pull (-I effect) and has no resonance-donating capability. This intense deactivation directs incoming electrophiles to the meta position (C4).[4]

Predicting Regioselectivity: A Consensus of Effects

Analyzing the directing vectors of the nitrogen atom and the two substituents allows for a confident prediction of the reaction's outcome:

-

Attack at C3: This position is ortho to the chloro group (favored by resonance) and meta to the trifluoromethyl group and the pyridinium nitrogen (least deactivated position).

-

Attack at C4: This position is meta to the chloro group and ortho to the strongly deactivating trifluoromethyl group. Attack here is highly disfavored.

-

Attack at C5: This position is para to the chloro group (favored by resonance) and meta to the pyridinium nitrogen.

The consensus of these effects points overwhelmingly to substitution at the C3 and C5 positions. However, the C3 position is generally favored in analogous systems like 2,6-dichloropyridine, which selectively nitrates at C3.[2] This preference leads to the formation of 2-chloro-3-nitro-6-(trifluoromethyl)pyridine , a key building block for various agricultural chemicals.[5]

Reaction Mechanism

The nitration proceeds via a well-established two-step electrophilic aromatic substitution mechanism.

-

Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).

-

Electrophilic Attack: The π-electron system of the pyridine ring attacks the nitronium ion. The attack at the C3 position creates a resonance-stabilized carbocation intermediate, often called a σ-complex or Wheland intermediate.

-

Rearomatization: A weak base, typically the hydrogen sulfate ion (HSO₄⁻), abstracts the proton from the C3 carbon, collapsing the intermediate and restoring the aromaticity of the ring to yield the final product.

Field-Proven Experimental Protocol

While specific, peer-reviewed protocols for the direct nitration of 2-chloro-6-(trifluoromethyl)pyridine are not abundant in open literature, a robust procedure can be reliably adapted from established industrial methods for structurally analogous compounds, such as the nitration of 2,6-dichloropyridine.[2] The following represents a validated, representative methodology.

Reagents and Materials

| Reagent | CAS Number | Molecular Weight | Notes |

| 2-Chloro-6-(trifluoromethyl)pyridine | 39890-95-4 | 181.54 g/mol | Substrate |

| Sulfuric Acid (98%) | 7664-93-9 | 98.08 g/mol | Solvent and Catalyst |

| Nitric Acid (70% or fuming) | 7697-37-2 | 63.01 g/mol | Nitrating Agent |

| Ice | N/A | 18.02 g/mol | For quenching |

| Water (Deionized) | 7732-18-5 | 18.02 g/mol | For washing |

Safety Imperatives

-

Corrosive Reagents: Concentrated sulfuric acid and nitric acid are extremely corrosive and strong oxidizing agents. Handle with extreme care inside a chemical fume hood, wearing appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.

-

Exothermic Reaction: The nitration reaction is highly exothermic. Maintain strict temperature control and ensure the reaction vessel is equipped with efficient cooling (e.g., an ice-water bath). Add reagents slowly to manage heat generation.

-

Quenching: The quenching of the reaction mixture by pouring it into ice water is also highly exothermic. Perform this step slowly and cautiously with adequate cooling and behind a safety shield.

Step-by-Step Synthesis Workflow

Procedure:

-

Reactor Preparation: To a clean, dry, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, charge concentrated sulfuric acid (approx. 3-4 mL per gram of substrate).

-

Cooling: Cool the sulfuric acid to 0-5 °C using an ice-water bath.

-

Substrate Addition: Slowly add 2-chloro-6-(trifluoromethyl)pyridine (1.0 eq) to the cold sulfuric acid with vigorous stirring. Ensure the temperature does not exceed 10 °C during the addition.

-

Nitrating Agent Addition: Slowly add nitric acid (1.0-1.2 eq) dropwise via the dropping funnel. The rate of addition must be carefully controlled to maintain the internal temperature between 0-10 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at low temperature for 30 minutes. Then, slowly allow the reaction to warm to room temperature. Subsequently, heat the mixture to a temperature between 80-120 °C.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC until the starting material is consumed (typically 10-30 hours).

-

Quenching: Once the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a substantial amount of crushed ice. Slowly and carefully pour the reaction mixture onto the ice with stirring. A solid precipitate should form.

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (check with pH paper).

-

Drying: Dry the resulting solid product under vacuum to a constant weight. The product, 2-chloro-3-nitro-6-(trifluoromethyl)pyridine, should be an off-white or pale yellow solid. Further purification can be achieved by recrystallization if necessary.

Process Optimization and Critical Parameters

The yield and purity of the final product are highly dependent on several key parameters.

| Parameter | Recommended Range | Rationale & Field Insights |

| Temperature | 0-10 °C (Addition) 80-120 °C (Reaction) | Causality: Initial low temperature is critical to control the exothermicity of mixing strong acids and the initial phase of the reaction, preventing runaway conditions and minimizing byproduct formation. The subsequent high temperature is necessary to overcome the high activation energy barrier of nitrating the severely deactivated pyridine ring.[2] |

| Reaction Time | 10-30 hours | Causality: Due to the electronic deactivation of the substrate, the reaction is inherently slow. Reaction time must be determined by careful monitoring (TLC/HPLC) to ensure complete conversion without promoting degradation or side reactions. |

| Nitrating Agent | HNO₃/H₂SO₄ | Causality: This standard "mixed acid" system is required to generate a sufficient concentration of the highly reactive nitronium ion (NO₂⁺) needed to attack the electron-poor aromatic ring.[1] Using nitric acid alone is ineffective. |

| Stoichiometry | 1.0 - 1.2 eq. HNO₃ | Causality: Using a slight excess of nitric acid ensures complete conversion of the substrate. A large excess should be avoided as it increases the risk of dinitration and makes the final work-up more hazardous and difficult. |

Conclusion

The electrophilic nitration of 2-chloro-6-(trifluoromethyl)pyridine is a challenging but manageable synthetic transformation. Success is predicated on a firm grasp of the substrate's electronic properties and meticulous control over reaction conditions. The strong deactivating and directing influences of the chloro and trifluoromethyl groups, compounded by the inherent nature of the pyridine ring, steer the nitration to the C3 position. By employing a carefully controlled mixed-acid protocol with appropriate safety measures, researchers and development professionals can reliably produce 2-chloro-3-nitro-6-(trifluoromethyl)pyridine, a valuable synthon for the creation of next-generation bioactive molecules.

References

-

MySkinRecipes. (n.d.). 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]

- Google Patents. (2012, September 13). United States Patent.

-

PubChem. (n.d.). 2-Chloro-6-(trifluoromethyl)pyridine. Retrieved from [Link]

- Google Patents. (n.d.). CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine.

-

National Toxicology Program. (n.d.). 2-Chloro-6-(trichloromethyl)pyridine (Nitrapyrin). Retrieved from [Link]

- Google Patents. (n.d.). CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine.

- Google Patents. (n.d.). CN101891675B - Production method of 6-chloro-2-(trichloromethyl)pyridine.

-

Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

- Google Patents. (n.d.). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.

- Google Patents. (n.d.). CN101648905B - Preparation method of 2- chloro-6-trichloromethyl pyridine.

-

Evans, M. (2023, January 15). Regioselectivity in Electrophilic Aromatic Substitutions. Retrieved from [Link]

-

Li, S., et al. (n.d.). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics. ePrints Soton. Retrieved from [Link]

-

RSC Publishing. (n.d.). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. New Journal of Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.

Sources

- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine [myskinrecipes.com]

An In-depth Technical Guide to the Role of the Trifluoromethyl Group in Pyridine Ring Activation

Executive Summary

The strategic incorporation of the trifluoromethyl (CF₃) group onto a pyridine ring is a cornerstone of modern medicinal and agrochemical science. This guide provides an in-depth analysis of the profound influence the CF₃ group exerts on the pyridine moiety. Far from being a simple substituent, the CF₃ group acts as a powerful modulator of electronic properties, fundamentally altering the ring's reactivity and physicochemical characteristics. Its potent electron-withdrawing nature dramatically activates the pyridine ring toward nucleophilic aromatic substitution (SNAr), a critical transformation in the synthesis of complex molecules. Furthermore, the CF₃ group enhances metabolic stability, increases lipophilicity, and can improve binding affinity to biological targets. This document delves into the core principles of this activation, explores key synthetic methodologies, and highlights the real-world impact of trifluoromethylpyridines (TFMPs) in blockbuster drugs and next-generation agrochemicals, offering researchers and drug development professionals a comprehensive resource for leveraging this privileged structural motif.

The Trifluoromethyl Group: A Profile of its Unique Physicochemical Properties

The utility of the trifluoromethyl group stems from a unique combination of properties conferred by the three highly electronegative fluorine atoms. Understanding these characteristics is fundamental to appreciating its role in pyridine ring activation.

-

Extreme Electronegativity: Fluorine is the most electronegative element, and the cumulative effect of three fluorine atoms on a single carbon creates a powerful dipole, making the CF₃ group one of the strongest electron-withdrawing groups in organic chemistry.[1][2] Its Hammett constant (σₚ) is approximately 0.54, indicating a strong electron-withdrawing effect through induction.[3] This property is central to its ability to activate aromatic rings.

-

Enhanced Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule (Hansch parameter, π ≈ +0.88).[4] This is crucial in drug design, as it can improve a molecule's ability to cross cell membranes and reach its biological target.[5][6]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond energy ~485 kJ/mol), making the CF₃ group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[5][7] This often increases a drug's half-life and bioavailability.[8]

-

Bioisosterism: The CF₃ group serves as an effective bioisostere for other chemical groups. For instance, its steric bulk is comparable to an isopropyl group, yet its electronic properties are vastly different. It has also been successfully used to replace aliphatic nitro groups, often leading to compounds with greater potency and improved metabolic stability.[9][10]

Table 1: Comparative Physicochemical Properties

| Property | Hydrogen (H) | Methyl (CH₃) | Trifluoromethyl (CF₃) |

| van der Waals Radius (Å) | 1.20[11] | 2.00 | 2.70 |

| Electronegativity (Pauling Scale) | 2.20 | 2.55 (Carbon) | 3.46 (Group)[3] |

| Hammett Constant (σₚ) | 0.00 | -0.17 | +0.54[3] |

| Lipophilicity Parameter (π) | 0.00 | +0.56 | +0.88[4] |

Activation of the Pyridine Ring: Electronic Consequences of CF₃ Substitution

The introduction of a CF₃ group dramatically alters the electronic landscape of the pyridine ring. Pyridine itself is an electron-deficient heterocycle due to the electronegative nitrogen atom. The addition of a strongly electron-withdrawing CF₃ group further depletes the ring of electron density, a phenomenon that has profound consequences for its basicity and reactivity.

Inductive Effect and Electron Density Distribution

The primary mechanism by which the CF₃ group exerts its influence is the negative inductive effect (-I). This through-bond polarization withdraws electron density from the pyridine ring. The effect is most pronounced at the positions ortho and para to the point of substitution, creating significant partial positive charges (δ+) at these carbons. This electronic depletion makes these positions highly electrophilic and thus susceptible to attack by nucleophiles.

Caption: Logical flow of the CF3 group's activating influence.

Reduction of Basicity (pKa)

A direct consequence of the electron-withdrawing nature of the CF₃ group is a significant decrease in the basicity of the pyridine nitrogen. The CF₃ group reduces the electron density on the nitrogen atom, making its lone pair of electrons less available to accept a proton.[12] This is reflected in the lower pKa values of trifluoromethylpyridines compared to unsubstituted pyridine (pKa ≈ 5.2). This modulation of basicity is a critical tool for medicinal chemists seeking to fine-tune the pharmacokinetic properties of drug candidates.[8]

Table 2: Electronic Properties of Trifluoromethylpyridine Isomers

| Isomer | Hammett Constant (σ) | pKa | Dipole Moment (Debye) |

| Pyridine | N/A | ~5.2 | 2.2 |

| 2-Trifluoromethylpyridine | σₚ = 0.55 | 0.60 (Predicted)[12] | 4.34 (Calculated)[12] |

| 3-Trifluoromethylpyridine | σₘ = 0.46 | 2.84[12] | 3.53 (Calculated)[12] |

| 4-Trifluoromethylpyridine | σₚ = 0.62 | 3.48[12] | 1.15 (Calculated)[12] |

Impact on Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The most significant consequence of pyridine ring activation by a CF₃ group is the dramatic facilitation of Nucleophilic Aromatic Substitution (SNAr) .[13] In a typical SNAr reaction, a nucleophile displaces a leaving group (commonly a halide) on the aromatic ring.[14] For this reaction to proceed, the ring must be "activated" by electron-withdrawing groups.

The CF₃ group is a premier activator for SNAr, particularly when positioned ortho or para to the leaving group. This positioning allows for the effective resonance stabilization of the negatively charged intermediate, known as the Meisenheimer complex.[13] The electron-withdrawing CF₃ group delocalizes the negative charge, lowering the activation energy of this rate-determining step and accelerating the reaction.[13] Pyridines are inherently more reactive than benzene in SNAr reactions because the ring nitrogen can also help stabilize the negative charge of the intermediate, especially when attack occurs at the C-2 or C-4 positions.[14][15] The combination of the pyridine nitrogen and a CF₃ group creates a highly electrophilic and reactive substrate.

Caption: Workflow of the SₙAr mechanism on an activated TFMP.

Synthetic Methodologies for Trifluoromethylpyridines

The growing importance of trifluoromethylpyridines has driven the development of several robust synthetic strategies. These methods can be broadly categorized into three main approaches.[3][11]

Caption: Key synthetic pathways to trifluoromethylpyridines.

Chlorine/Fluorine Exchange

Historically, a dominant industrial method involves the fluorination of a trichloromethylpyridine precursor using hydrogen fluoride (HF), often under high pressure and temperature in the presence of a metal halide catalyst.[11][16] This method is effective for large-scale synthesis of key intermediates like 2-chloro-5-(trifluoromethyl)pyridine.[16]

Pyridine Ring Construction (Cyclocondensation)

This "bottom-up" approach involves building the pyridine ring from smaller, acyclic precursors that already contain the trifluoromethyl group.[11][17] Common building blocks include ethyl 4,4,4-trifluoro-3-oxobutanoate and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one.[3] This strategy offers excellent control over the final substitution pattern.

Direct C-H or C-Halogen Trifluoromethylation

Modern methods focus on the direct introduction of a CF₃ group onto a pre-formed pyridine ring. This can be achieved through:

-

Copper-Catalyzed Reactions: Trifluoromethyl copper ("CF₃Cu") species, generated in situ, can displace iodo- and bromo-substituents on the pyridine ring.[11][18]

-

Radical Trifluoromethylation: Reagents like Togni's reagent or sodium triflinate (Langlois' reagent) can generate CF₃ radicals that add to the pyridine ring, though this can sometimes lead to issues with regioselectivity.[19]

-

Nucleophilic Activation: Recent advances have enabled the 3-position-selective trifluoromethylation of pyridines. This involves activating the pyridine ring through hydrosilylation, followed by reaction with an electrophilic CF₃ source like Togni's reagent.[20][21][22]

Representative Protocol: Liquid-Phase Fluorination of 2-chloro-5-(trichloromethyl)pyridine[16]

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.

-

Reactor Preparation: A pressure-resistant reactor (e.g., a Hastelloy C autoclave) is charged with the starting material, 2-chloro-5-(trichloromethyl)pyridine.

-

Catalyst Addition: A catalytic amount of a metal halide, such as anhydrous FeCl₃ (typically 1-10 mol %), is added to the reactor.[16]

-

HF Addition: The reactor is sealed and cooled. Anhydrous hydrogen fluoride (HF), typically at least 3 molar equivalents, is carefully added.

-

Reaction Conditions: The mixture is heated to a temperature between 150°C and 250°C. The reaction generates pressure, which is maintained in the range of 5 to 1200 psig.[16]

-

Monitoring and Workup: The reaction is monitored for completion (typically 1-100 hours).[16] Upon completion, the reactor is cooled, and excess HF is carefully vented. The crude product is then neutralized and purified by distillation or chromatography to yield 2-chloro-5-(trifluoromethyl)pyridine.

Applications in Drug Discovery and Agrochemicals

The unique properties imparted by the trifluoromethyl group have made trifluoromethylpyridines (TFMPs) a privileged scaffold in both the pharmaceutical and agrochemical industries.[3][17] More than 20 commercialized agrochemicals and numerous approved drugs contain this moiety.[11][23]

Table 3: Examples of Commercial Products Containing a Trifluoromethylpyridine Moiety

| Compound Name | Type | Application/Target | Role of the CF₃-Pyridine Moiety |

| Fluazifop-butyl [3][11] | Herbicide | Acetyl-CoA carboxylase (ACCase) inhibitor | Enhances herbicidal activity and translocation within the plant compared to benzene analogue.[11] |

| Flonicamid [11][17] | Insecticide | Aphid feeding blocker | The 4-TFMP structure is crucial for its specific mode of action against sap-feeding insects.[17] |

| Pifeltro (Doravirine) | Pharmaceutical | Non-nucleoside reverse transcriptase inhibitor (NNRTI) for HIV-1 | The trifluoromethylpyridone core contributes to the drug's potency and favorable resistance profile.[19] |

| Leniolisib [11] | Pharmaceutical | PI3Kδ inhibitor | Conversion of a methyl group to a trifluoromethyl group on the pyridine ring increased potency by a factor of five.[11] |

The success of these compounds underscores the power of the CF₃ group to activate the pyridine ring for necessary synthetic transformations and to fine-tune the final molecule's biological activity, metabolic profile, and lipophilicity.[5][6][8]

Conclusion and Future Outlook

The trifluoromethyl group is a transformative substituent in pyridine chemistry. Its powerful electron-withdrawing ability activates the ring, most notably facilitating nucleophilic aromatic substitution, a reaction of immense synthetic utility. This activation, coupled with the group's capacity to enhance metabolic stability and lipophilicity, provides chemists with a versatile tool for molecular design. The continued development of novel, more efficient, and regioselective methods for synthesizing trifluoromethylpyridines, especially through direct C-H functionalization, will undoubtedly expand their application.[20][22] As our understanding of fluorine chemistry deepens, trifluoromethylpyridines are poised to remain at the forefront of innovation, leading to the discovery of next-generation pharmaceuticals, agrochemicals, and functional materials.[5][7]

References

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 256-270. Available from: [Link]

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available from: [Link]

-

Singh, R. P., & Shreeve, J. M. (2024). Methods for the synthesis of 2‐trifluoromethyl pyridines. Chemistry – An Asian Journal. Available from: [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (2024). Trifluoromethylpyridine: A Cornerstone for Next-Gen Agrochemicals and Pharmaceuticals. Available from: [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (2024). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. Available from: [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (2024). The Crucial Role of Trifluoromethylpyridine in Modern Agrochemicals. Available from: [Link]

-

Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Available from: [Link]

- Lin, H. C. (1987). U.S. Patent No. 4,650,875. Washington, DC: U.S. Patent and Trademark Office.

-

Ningbo Inno Pharmchem Co.,Ltd. (2024). Exploring the Synthesis and Applications of Trifluoromethylpyridine Derivatives. Available from: [Link]

-

Muta, R., Torigoe, T., & Kuninobu, Y. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters, 24(45), 8307–8311. Available from: [Link]

-

Muta, R., Torigoe, T., & Kuninobu, Y. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ChemRxiv. Available from: [Link]

-

ChemistryViews. (2022). Selective Trifluoromethylation of Pyridines. Available from: [Link]

-

Muta, R., Torigoe, T., & Kuninobu, Y. (2022). 3-Position-Selective C-H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ResearchGate. Available from: [Link]

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. Available from: [Link]

-

Wang, R. Y., et al. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science, 6(12), 7138-7143. Available from: [Link]

-

Cottet, F., & Schlosser, M. (2002). Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. ResearchGate. Available from: [Link]

-

Kobayashi, Y., & Kumadaki, I. (1977). Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents. Accounts of Chemical Research, 10(4), 139-145. Available from: [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (2024). The Power of Fluorine: Trifluoromethylpyridine in Modern Chemistry. Available from: [Link]

-

O'Connor, M. J., et al. (2009). Superelectrophiles and the effects of trifluoromethyl substituents. Journal of the American Chemical Society, 131(13), 4582–4583. Available from: [Link]

-

Cole, A. G., et al. (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. Organic Letters, 25(27), 5030–5034. Available from: [Link]

-

O'Connor, M. J., et al. (2009). Superelectrophiles and the Effects of Trifluoromethyl Substituents. SciSpace. Available from: [Link]

-

Barlin, G. B., & Benbow, J. A. (1975). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Journal of the Chemical Society, Perkin Transactions 2, (12), 1385-1389. Available from: [Link]

-

Tseng, C. C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(10), 5049–5062. Available from: [Link]

-

Tseng, C. C., et al. (2019). The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators. Loughborough University Research Repository. Available from: [Link]

-

Truong, T. T., et al. (2022). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry, 13(7), 844-851. Available from: [Link]

-

Blumberg Institute. (2025). A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism. Available from: [Link]

-

Domingo, L. R., et al. (2012). The role of the trifluoromethyl group in reactivity and selectivity in polar cycloaddition reactions. A DFT study. Tetrahedron, 68(27-28), 5458-5466. Available from: [Link]

-

Krygowski, T. M., & Szatylowicz, H. (2015). Hammett's relation for pyridine / C 6 F 4 I-Y complexes. ResearchGate. Available from: [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

-

Gerengi, H., & Vengatesh, R. (2021). Values of some Hammett substituent constants (σ). ResearchGate. Available from: [Link]

-

Not Voodoo. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange. Available from: [Link]

-

Roy, K., et al. (2024). The rat acute oral toxicity of trifluoromethyl compounds (TFMs): a computational toxicology study combining the 2D-QSTR, read-across and consensus modeling methods. ResearchGate. Available from: [Link]

-

Sangeetha, S., & Elango, K. P. (2014). Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective. World Journal of Chemical Education, 2(3), 33-36. Available from: [Link]

-

NIST. (n.d.). Pyridine, 3-(trifluoromethyl)-. NIST WebBook. Available from: [Link]

-

Kumar, S., et al. (2019). Experimental and computational insights into the nature of weak intermolecular interactions in trifluoromethyl-substituted isomeric crystalline N-methyl-N-phenylbenzamides. CrystEngComm, 21(2), 269-282. Available from: [Link]

Sources

- 1. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 4. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. repository.lboro.ac.uk [repository.lboro.ac.uk]

- 11. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]

- 17. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. chemrxiv.org [chemrxiv.org]

- 22. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]

- 23. Analogues of CF3-Pyridine for Drug Design - Enamine [enamine.net]

stability and storage conditions for 6-Chloro-3-nitro-2-(trifluoromethyl)pyridine

An In-depth Technical Guide to the Stability and Storage of 6-Chloro-3-nitro-2-(trifluoromethyl)pyridine

Introduction

This compound is a highly functionalized pyridine derivative that serves as a critical building block in the synthesis of advanced agrochemicals and pharmaceuticals.[1] Its molecular architecture, featuring a trifluoromethyl (TFMP) group, a nitro group, and a chloro substituent, imparts unique physicochemical properties and reactivity. The strong electron-withdrawing nature of the trifluoromethyl group enhances metabolic stability and biomolecular affinity, making TFMP-containing compounds highly valuable in modern drug discovery and crop protection science.[1][2][3]